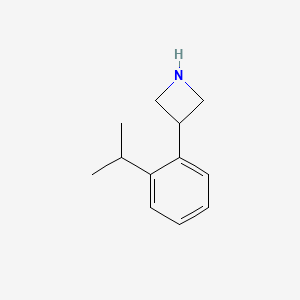

3-(2-Isopropylphenyl)azetidine

Description

Significance of Four-Membered Heterocycles in Organic and Medicinal Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are increasingly recognized for their utility in the design of biologically active molecules. researchgate.netrsc.org Their incorporation into molecular scaffolds can significantly influence physicochemical properties like solubility, polarity, and metabolic stability. researchgate.net In medicinal chemistry, the rigid and three-dimensional nature of these rings is exploited to create conformationally restricted analogues of known drugs or to explore new chemical space. enamine.netnih.gov This conformational rigidity can lead to higher binding affinity and selectivity for biological targets. enamine.net The presence of a heteroatom within the four-membered ring also introduces a site for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. researchgate.net

Overview of Strain and Reactivity in Azetidine (B1206935) Systems

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain is a key determinant of its reactivity, making it more reactive than its five-membered analogue, pyrrolidine (B122466), but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org The ring strain in azetidines facilitates ring-opening reactions, which can be triggered under appropriate conditions to yield functionalized acyclic amines. rsc.orgclockss.org This reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures. rsc.org The nitrogen atom in the azetidine ring can be readily functionalized, and the ring can participate in various chemical transformations, including cycloadditions and rearrangements. rsc.orgrsc.org

The Role of Azetidine Scaffolds in Advanced Chemical Design

Azetidine scaffolds are considered "privileged" structures in medicinal chemistry due to their presence in a number of bioactive compounds and natural products. rsc.orgresearchgate.net They are utilized as versatile synthons for the preparation of a wide array of more complex heterocyclic systems. rsc.org The ability to introduce substituents at various positions on the azetidine ring allows for the fine-tuning of a molecule's properties. nih.gov In advanced chemical design, azetidines are used to create novel molecular frameworks with specific three-dimensional orientations of functional groups, which is essential for designing molecules with high target specificity. enamine.netnih.gov The development of new synthetic methods has made a diverse range of functionalized azetidines more accessible, further expanding their application in areas such as catalysis and materials science. rsc.orgresearchgate.net

Contextualization of 3-(2-Isopropylphenyl)azetidine within Azetidine Research

The compound this compound represents a specific example of a substituted azetidine that has found utility in medicinal chemistry research. Its structure combines the four-membered azetidine ring with a 2-isopropylphenyl substituent at the 3-position. This particular substitution pattern has been incorporated into the design of potent and selective antagonists for the lysophosphatidic acid receptor 1 (LPA1), a target of interest for the treatment of fibrotic diseases. acs.org The synthesis of derivatives of this compound, such as 1-(tert-butoxycarbonyl)-3-(2-isopropylphenyl)azetidine-3-carboxylic acid, has been a key step in the development of these potential therapeutic agents. google.com The study of this compound and its derivatives contributes to the broader understanding of how substituted azetidines can be utilized to create novel and effective drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-(2-propan-2-ylphenyl)azetidine |

InChI |

InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 |

InChI Key |

BLVSFSYBLSIQPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CNC2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 2 Isopropylphenyl Azetidine and Its Analogs

Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Stability

The azetidine ring possesses a significant amount of strain energy, which influences its chemical behavior and stability. nih.gov This strain arises from the deviation of bond angles from the ideal sp³ hybridization and torsional strain. Computational quantum chemical studies are pivotal in quantifying this strain and understanding the conformational landscape of substituted azetidines like 3-(2-isopropylphenyl)azetidine.

Density Functional Theory (DFT) has proven to be a powerful method for the conformational analysis of azetidine derivatives. mdpi.commdpi.com The four-membered ring of azetidine is not planar and exists in puckered conformations to alleviate some of the torsional strain. For a 3-substituted azetidine, such as this compound, the puckering of the ring and the orientation of the bulky substituent are critical in determining the most stable conformer.

DFT calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of different conformers. The puckering of the azetidine ring is typically described by a dihedral angle. For the parent azetidine molecule, a dihedral angle of around 37° has been determined experimentally. rsc.org For 3-aryl azetidines, two primary puckered conformations are possible, with the aryl group being in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

| Conformer of a Model 3-Phenylazetidine | Puckering Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Phenyl | 35.2° | 0.00 |

| Axial-Phenyl | 34.8° | 1.25 |

This interactive table presents hypothetical DFT calculation results for a model 3-phenylazetidine, illustrating the energetic preference for the equatorial conformation of the substituent.

For this compound, the steric bulk of the ortho-isopropyl group would be expected to further destabilize the axial conformation, leading to a strong preference for the equatorial conformer. DFT calculations can precisely model these steric interactions and provide a quantitative measure of the energetic difference between the conformers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. youtube.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's nucleophilic and electrophilic character, respectively.

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the phenyl ring, indicating that these are the most likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the antibonding orbitals of the azetidine ring and the phenyl group, suggesting potential sites for nucleophilic attack.

Computational methods allow for the precise calculation of HOMO and LUMO energies and their visualization. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The substitution pattern on the phenyl ring can significantly influence these orbital energies. For instance, electron-donating groups would raise the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups would lower the LUMO energy, increasing its electrophilicity. This principle is crucial in understanding and predicting the outcomes of reactions such as the aza Paternò-Büchi reaction for azetidine synthesis. researchgate.netnih.gov

| Orbital | Energy (eV) for a Model 3-Phenylazetidine | Primary Localization |

|---|---|---|

| HOMO | -5.8 | Nitrogen lone pair, Phenyl π-system |

| LUMO | 1.2 | Azetidine C-N σ, Phenyl π-system |

| HOMO-LUMO Gap | 7.0 | - |

This interactive table displays representative FMO analysis data for a model 3-phenylazetidine, highlighting the energies and localizations of the frontier orbitals.

Computational Modeling of Synthetic Pathways and Reaction Mechanisms

The synthesis of the strained azetidine ring is often challenging. bioquicknews.com Computational modeling has emerged as a powerful tool to guide the development of new synthetic methods by elucidating reaction mechanisms and predicting their outcomes. thescience.devmit.edu

Understanding the reaction mechanism at a molecular level requires the characterization of transition states (TS). DFT calculations are widely used to locate and characterize the transition state structures for various azetidine-forming reactions, such as intramolecular cyclizations and [2+2] cycloadditions. nih.govchemrxiv.orgresearchgate.netresearchgate.net

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility of a proposed reaction pathway. For instance, in the intramolecular SN2 cyclization to form an azetidine, computational analysis can determine the activation barrier for the ring-closing step. This allows for a comparison between the desired 4-exo-tet cyclization to form the azetidine and competing pathways, such as a 5-endo-tet cyclization which would lead to a pyrrolidine (B122466). frontiersin.org

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Outcome |

|---|---|---|

| 4-exo-dig Cyclization | 15.8 | Azetidine (Favored) |

| 5-endo-dig Cyclization | 19.2 | Pyrrolidine (Disfavored) |

This interactive table provides a hypothetical comparison of activation energies for competing cyclization pathways in the synthesis of an azetidine analog, as determined by DFT calculations. nih.gov

For the synthesis of substituted azetidines like this compound, controlling regioselectivity and diastereoselectivity is crucial. Computational studies can provide valuable insights into the factors governing these selectivities. By comparing the activation energies of the transition states leading to different regioisomers or diastereomers, the major product can be predicted. acs.orgnih.gov

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations have shown that the transition state leading to the azetidine is significantly lower in energy than that leading to the corresponding pyrrolidine, explaining the observed high regioselectivity. nih.govfrontiersin.org Similarly, computational models can rationalize the diastereoselectivity in reactions by analyzing steric and electronic interactions in the transition states. nih.govmdpi.comnih.gov

Computational chemistry plays a vital role in the design and optimization of catalysts for azetidine synthesis. nih.gov This is particularly evident in the field of photocatalysis, where computational models can predict the success of a reaction by analyzing the properties of the photocatalyst and the reactants. chemrxiv.org

For instance, in the visible-light-mediated aza Paternò-Büchi reaction, the efficiency of the triplet energy transfer from the photocatalyst to the reactants is critical. rsc.orgresearchgate.netnih.gov Computational models can calculate the frontier orbital energies of various alkenes and imine precursors. researchgate.net By matching these energy levels, researchers can pre-screen for reactant pairs that are likely to undergo a successful cycloaddition, thereby guiding experimental efforts and expanding the scope of accessible azetidine derivatives. nih.govthescience.devmit.edu This predictive power accelerates the discovery of new and efficient catalytic systems for the synthesis of complex azetidines.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling has become an indispensable tool in modern drug discovery, offering a rational approach to the design and optimization of lead compounds. For this compound and its analogs, these computational strategies are instrumental in understanding how modifications to the chemical structure influence biological activity. By creating three-dimensional models of these molecules and their potential protein targets, researchers can predict binding affinities, identify key interactions, and guide the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial for understanding the interactions between this compound analogs and their biological targets at a molecular level. For instance, in the discovery of novel inhibitors for targets like the colony-stimulating factor-1 receptor (CSF-1R), docking models have been successfully employed to identify new azetidine scaffolds. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.

The process involves preparing the three-dimensional structures of both the ligand (the azetidine derivative) and the target protein. The ligand is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. echemcom.com This information is invaluable for optimizing the structure of the azetidine scaffold to enhance its binding affinity and selectivity. For example, docking studies on azetidin-2-one (B1220530) derivatives with the epidermal growth factor receptor (EGFR) have shown that these compounds can have satisfactory binding contact with the erlotinib (B232) binding site, suggesting their potential as anti-proliferative agents. researchgate.net

Table 1: Illustrative Molecular Docking Results for Azetidine Analogs Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| This compound | -8.5 | MET793, LEU718, VAL726 | Hydrophobic, Pi-Alkyl |

| Analog A (p-fluoro substitution) | -8.8 | MET793, LEU718, LYS745 | Hydrophobic, Halogen Bond |

| Analog B (N-benzyl substitution) | -9.2 | MET793, LEU844, CYS797 | Hydrophobic, Pi-Pi Stacking |

| Reference Inhibitor | -10.1 | MET793, LEU718, ASP855 | Hydrophobic, Hydrogen Bond |

This table is for illustrative purposes and is based on typical data from molecular docking studies.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This computational method simulates the movement of atoms and molecules, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. For azetidine derivatives, MD simulations can validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over time. nih.gov These simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. For example, MD simulations of azetidin-2-one derivatives complexed with EGFR have been used to assess the stability of the interaction over time. researchgate.net Such studies are crucial for understanding the dynamic nature of drug-receptor interactions and for designing ligands that form stable and long-lasting complexes with their targets.

Table 2: Illustrative Parameters and Outputs from a Molecular Dynamics Simulation of an Azetidine-Protein Complex

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Root Mean Square Deviation (RMSD) | Ligand RMSD < 2 Å | Indicates the stability of the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Low fluctuation in binding site residues | Suggests key residues are stably interacting with the ligand. |

| Hydrogen Bond Analysis | 2-3 persistent hydrogen bonds | Identifies critical and stable interactions for binding. |

This table is for illustrative purposes and is based on typical data from molecular dynamics simulations.

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. acs.org This in silico screening approach can significantly accelerate the discovery of novel azetidine scaffolds with desired biological activities. For instance, pharmacophore models have been used to identify inhibitors of protein-protein interactions, a challenging area of drug discovery. acs.org The use of azetidine scaffolds in the development of CNS-focused libraries has also been guided by computational approaches to pre-optimize compounds for desirable physicochemical properties. nih.gov

The integration of pharmacophore modeling with molecular docking and other computational methods can create a robust workflow for the design and discovery of new therapeutic agents based on the this compound scaffold.

Table 3: Illustrative Pharmacophore Features for a Hypothetical Azetidine-Based Kinase Inhibitor

| Feature | Type | Location | Importance |

| 1 | Hydrogen Bond Donor | Azetidine Nitrogen | Essential for interaction with the hinge region. |

| 2 | Hydrophobic | Isopropyl Group | Occupies a hydrophobic pocket, contributing to affinity. |

| 3 | Aromatic Ring | Phenyl Group | Forms pi-stacking interactions with aromatic residues. |

| 4 | Hydrogen Bond Acceptor | (Hypothetical) Carbonyl on a substituent | Forms a hydrogen bond with a key backbone amide. |

This table is for illustrative purposes and is based on typical data from pharmacophore modeling studies.

Biological and Mechanistic Research Applications of 3 2 Isopropylphenyl Azetidine Derivatives in Vitro Studies

Investigation of Antimicrobial Mechanisms (In Vitro)

The urgent need for new antimicrobial agents, driven by the rise of drug-resistant pathogens, has spurred research into novel chemical scaffolds, including azetidine (B1206935) derivatives. medcraveonline.comnih.gov In vitro studies have demonstrated that various substituted azetidines and their β-lactam counterparts (azetidin-2-ones) possess a broad spectrum of activity against bacteria and fungi. medcraveonline.comscholarsresearchlibrary.com

Azetidine derivatives have shown considerable promise as antibacterial agents. Studies have evaluated their efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, certain 2-oxo-azetidine derivatives have demonstrated good antibacterial activity against Staphylococcus aureus. medwinpublishers.com Similarly, novel series of 3-chloro-azetidin-2-ones have been synthesized and screened, with some compounds showing excellent activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) strains. nih.gov

The activity of azetidine derivatives extends to more resilient pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of azetidines exhibited potent bactericidal activity against both drug-sensitive Mtb (H37Rv strain) and multidrug-resistant (MDR-TB) strains, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM. nih.gov Some spirocyclic azetidines equipped with a nitrofuran warhead have even shown lower MIC values against the H37Rv strain than the frontline drug isoniazid (B1672263). mdpi.com These findings highlight the potential of the azetidine scaffold in developing new treatments for tuberculosis. nih.gov

| Azetidine Derivative Class | Bacterial Strain | Observed In Vitro Activity | Reference |

|---|---|---|---|

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Good activity compared to Streptomycin | medwinpublishers.com |

| Fluoroquinolones with N-(azetidine-3-carbonyl)-N-methyl-hydrazino derivatives | Methicillin-sensitive & resistant S. aureus, E. coli | Good activity (MIC: 0.25–16.00 μg/mL) | medwinpublishers.com |

| 3-chloro-4-phenyl-azetidin-2-ones | S. aureus, E. coli | Excellent activity observed for specific derivatives (5c, 5f, 5h, 5j, 5m) | nih.gov |

| Substituted Azetidines (BGAz series) | Mycobacterium tuberculosis (drug-sensitive & MDR) | Potent bactericidal activity (MIC₉₉ <10 μM) | nih.gov |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | M. tuberculosis H37Rv | Higher activity (lower MIC) than isoniazid for two compounds | mdpi.com |

In addition to antibacterial properties, azetidine derivatives have been investigated for their antifungal potential against various pathogenic fungi. medwinpublishers.comwisdomlib.org The increasing incidence of fungal infections, particularly in immunocompromised patients, necessitates the development of novel antifungal agents. nih.gov

Screening of newly synthesized azetidinone derivatives has revealed activity against fungi such as Aspergillus fumigatus and Candida albicans. nih.gov For example, a series of 3-chloro-azetidin-2-ones demonstrated potent activity against a panel of microorganisms including A. fumigatus, C. albicans, and Penicillium. nih.gov Furthermore, a novel chitosan-azetidine derivative showed a significant inhibitory effect on the morphology of fungal mycelia in A. fumigatus, achieving an antifungal inhibitory index of 26.19%. nih.gov L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, has also been identified as the main active ingredient from Disporopsis aspera rhizomes, showing excellent activity against Podosphaera xanthii, the fungus responsible for cucurbits powdery mildew. nih.gov

| Azetidine Derivative Class | Fungal Strain | Observed In Vitro Activity | Reference |

|---|---|---|---|

| 3-chloro-1(4-fluoro phenyl)-4 (pyridine- 3-yl) azetidine-2-one | General (vs. Fluconazole) | Mild to moderate activity | medwinpublishers.com |

| 3-chloro-4-phenyl-azetidin-2-ones | Aspergillus fumigatus, Candida albicans, Penicillium | Excellent activity for specific derivatives (5c, 5f, 5h, 5j, 5m) | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19% | nih.gov |

| L-azetidine-2-carboxylic acid | Podosphaera xanthii | Inhibited mycelial growth, curative and eradicative effects | nih.gov |

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. For some azetidine derivatives, research points towards the inhibition of key bacterial enzymes. One such target is Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. researchgate.netsemanticscholar.org This enzyme catalyzes the first step in the hexosamine biosynthesis pathway, which produces precursors for peptidoglycan, a critical component of the cell wall. researchgate.net Inhibition of GlcN-6-P synthase disrupts this pathway, leading to bacterial cell death. researchgate.net While various glutamine analogues have been studied as irreversible inhibitors of this enzyme, the potential for azetidine-based compounds to target GlcN-6-P synthase remains an area of interest for developing new antimicrobial agents. researchgate.netsemanticscholar.org Other studies on azetidine derivatives targeting M. tuberculosis suggest an alternative mechanism involving the interference with cell envelope biogenesis, specifically by blocking the late-stage assembly of mycolic acids. nih.gov

Receptor and Enzyme Modulation by Azetidine Derivatives (In Vitro)

In vitro research has explored the potential of azetidine derivatives and structurally related compounds containing the isopropylphenyl moiety to modulate the activity of various biological targets, including G protein-coupled receptors and enzymes critical to cellular processes. These studies provide foundational insights into the therapeutic potential of this chemical class.

Lysophosphatidic Acid (LPA) Receptor Antagonism

Lysophosphatidic acid (LPA) receptors, particularly the LPA1 subtype, are implicated in various pathological conditions, making them a significant target in drug discovery. nih.gov Research into compounds structurally related to 3-(2-isopropylphenyl)azetidine has identified potent antagonists for the LPA1 receptor.

Medicinal chemistry efforts have led to the discovery of piperidine (B6355638) derivatives as potent and selective LPA1 receptor antagonists. nih.gov Specifically, a compound featuring a 2-isopropylphenyl group was identified through a high-throughput screening campaign based on human LPA1 β-arrestin recruitment. nih.gov Subsequent optimization resulted in a lead compound with an IC50 value of 5.0 μM for LPA1. nih.gov This line of research highlights the importance of the isopropylphenyl scaffold in designing LPA1 receptor antagonists.

Table 1: In Vitro Activity of a Representative LPA1 Receptor Antagonist

| Compound Class | Target | Assay | Potency (IC50) |

|---|---|---|---|

| Piperidine Derivative | LPA1 | β-arrestin recruitment | 5.0 μM nih.gov |

This table is interactive. Click on the headers to sort.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target for pain perception, as its antagonists can inhibit the transmission of nociceptive signals. nih.govnih.gov Research has identified potent TRPV1 antagonists among compounds structurally related to azetidines.

A study focused on developing potent, CNS-penetrant, and orally available TRPV1 antagonists identified (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (referred to as compound 7q) as a highly effective molecule. nih.govresearchgate.net Through systematic in vitro bioassays, this pyrrolidine (B122466) derivative demonstrated enhanced TRPV1 antagonistic activity against capsaicin, with an IC50 of 2.66 nM. nih.govresearchgate.net While not an azetidine, this compound's structure, featuring a small nitrogen-containing ring and an isopropylphenyl group, underscores the potential of this general scaffold for potent TRPV1 antagonism. researchgate.net

Table 2: In Vitro Activity of a Representative TRPV1 Antagonist

| Compound Class | Target | Agonist | Potency (IC50) |

|---|---|---|---|

| Pyrrolidine Derivative | TRPV1 | Capsaicin | 2.66 nM nih.gov |

This table is interactive. Click on the headers to sort.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition

Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme in protein synthesis, responsible for attaching phenylalanine to its corresponding tRNA. nih.govnih.gov Its critical role makes it a potential target for the development of novel therapeutic agents, particularly antimicrobials. nih.govnih.gov PheRS is a heterodimeric (αβ)2 protein, with the alpha subunit containing the catalytic core for amino acid activation and the beta subunit involved in tRNA recognition and editing. nih.govplos.org While various inhibitors of PheRS have been designed and synthesized, including benzimidazole-based compounds that mimic the natural substrate phenylalanyl adenylate, in vitro studies specifically linking this compound derivatives to the inhibition of PheRS have not been prominently reported in the reviewed literature. nih.govsemanticscholar.org

Mechanistic Investigations of Biological Activities

Elucidation of Binding Modes and Interaction Profiles with Biomolecules

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design and optimization. For derivatives and analogs related to this compound, molecular modeling techniques have provided insights into their binding mechanisms.

In the context of TRPV1 antagonism, molecular docking and dynamics studies were conducted on the potent pyrrolidine derivative, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide. nih.gov These computational analyses indicated that the compound's high binding affinity to the TRPV1 channel is a result of multiple molecular interactions. nih.govresearchgate.net The binding of this antagonist is proposed to induce significant conformational changes in the TRPV1 protein, which is key to its inhibitory mechanism. nih.govresearchgate.net

For Phenylalanyl-tRNA Synthetase (PheRS), the binding site is known to contain distinct pockets for phenylalanine and adenosine (B11128)/AMP. nih.govnih.gov The binding of the natural substrate involves the adenine (B156593) ring being positioned between the phenyl ring of Pheα-216 and the side chain of Argα-321. nih.gov Inhibitors are designed to occupy these pockets to achieve optimal activity. nih.gov For example, computational studies of benzimidazole-based inhibitors showed that a 2-naphthyl group could bind in the phenylalanine pocket while the benzimidazole (B57391) moiety binds near the adenosine pocket. nih.gov While these studies elucidate the general binding mechanisms for PheRS inhibitors, specific interaction profiles for this compound derivatives have not been described.

Impact of Azetidine Ring Conformation on Biological Activity

No specific data is available in the current scientific literature regarding the impact of the azetidine ring conformation of this compound derivatives on their biological activity.

Enzyme Kinetics and Inhibition Mechanism Studies

There are no specific enzyme kinetics or inhibition mechanism studies published in the scientific literature for this compound derivatives.

Future Directions and Emerging Research Opportunities for 3 2 Isopropylphenyl Azetidine Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of substituted azetidines, particularly with specific stereochemistry, remains a significant challenge due to the inherent ring strain of the four-membered ring. researchgate.net Future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access enantiopure 3-(2-isopropylphenyl)azetidine and its derivatives.

Current strategies for synthesizing related 3-aryl-azetidines often begin with commercially available N-protected azetidin-3-ones. The aryl group can be introduced via the addition of an organometallic reagent, such as a Grignard reagent, to the ketone. uni-muenchen.de However, controlling the stereochemistry at the C3 position when other substituents are present is a key area for development.

Emerging methodologies that hold promise include:

Asymmetric Catalysis : The development of novel chiral catalysts for reactions such as the [2+2] cycloaddition of imines and alkenes could provide direct access to enantiomerically enriched azetidines. rsc.org

Chiral Auxiliaries : The use of removable chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions, a strategy that has been successfully employed in the synthesis of other chiral azetidines.

Strain-Release Functionalization : Methods involving the ring-opening of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) with organometallic reagents offer a modular approach to complex azetidines and could be adapted for stereoselective syntheses. uni-muenchen.de

A significant advancement in this area is the synthesis of a complex derivative, tert-Butyl (S)-2-((1R,2R)-3-(3-(2-isopropylphenyl)azetidin-1-yl)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate, which demonstrates that stereocontrolled synthesis of molecules containing this scaffold is achievable. nih.govnih.gov

Exploration of New Chemical Transformations and Derivatizations

The this compound scaffold provides multiple reaction sites for further chemical modification, including the azetidine (B1206935) nitrogen and the potential for functionalization at the C3 position. Future research will focus on exploring novel transformations to create diverse libraries of compounds for various applications.

A versatile synthetic handle is the 3-aryl-3-azetidinol precursor. This intermediate can be converted into a variety of derivatives. For instance, iron-catalyzed thiol alkylation allows for the synthesis of 3-aryl-3-sulfanyl azetidines. nih.govacs.orgacs.org These sulfide derivatives can be further elaborated, as shown in the table below.

| Starting Material | Reaction Type | Product Class | Potential for Further Diversification |

|---|---|---|---|

| 3-Aryl-3-azetidinol | Iron-Catalyzed Thiol Alkylation | 3-Aryl-3-sulfanyl azetidine | Oxidation, N-deprotection |

| 3-Aryl-3-sulfanyl azetidine | Oxidation (e.g., with mCPBA) | 3-Aryl-3-sulfinyl/sulfonyl azetidines | Varied oxidation states offer different chemical properties |

| N-Cbz-3-Aryl-azetidine derivative | N-Deprotection (e.g., with TMSI) | NH-Azetidine | Alkylation, Acylation, Arylation, Coupling Reactions |

The deprotection of the azetidine nitrogen (often protected with a group like carboxybenzyl (Cbz)) opens up extensive possibilities for late-stage functionalization. morressier.com The resulting secondary amine can undergo a wide range of reactions, including acylation, sulfonylation, and cross-coupling, enabling the synthesis of large and diverse chemical libraries from a common intermediate. morressier.com

Advanced Computational Approaches for Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For azetidine-based compounds, computational methods can guide the rational design of molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Future research in this area will likely involve:

Predictive ADME Modeling : For therapeutic applications, especially those targeting the central nervous system (CNS), computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This allows for the in silico screening of virtual libraries to prioritize candidates with favorable drug-like characteristics. nih.gov

Quantum Chemical Calculations : These methods can be used to understand the electronic properties and reactivity of the azetidine ring system. semanticscholar.org Recent studies have used computational models to predict the feasibility and outcome of photocatalyzed reactions to form azetidines, expanding the range of accessible structures. mit.edu

Molecular Docking : For drug design, computational docking studies can predict how this compound derivatives might bind to specific biological targets, such as the colchicine binding site of tubulin. nih.gov This provides insights into the structure-activity relationships and helps in designing more potent and selective inhibitors.

| Parameter | Description | Importance in Rational Design |

|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | Influences solubility, permeability, and diffusion. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including blood-brain barrier penetration. |

| cLogP / cLogD | Calculated logarithm of the partition coefficient (octanol/water), with D accounting for ionization. | Measures lipophilicity, which affects absorption, distribution, and toxicity. |

| Hydrogen Bond Donors/Acceptors (HBD/HBA) | Number of hydrogen atoms bonded to electronegative atoms and number of electronegative atoms. | Crucial for target binding and influences solubility and permeability. |

Uncovering Additional Biological Targets and Mechanistic Pathways

The rigid, three-dimensional nature of the azetidine scaffold makes it a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets. researchgate.net While derivatives of 3-aryl-azetidines have shown promise, a vast area of pharmacology remains to be explored.

Known biological activities for related 3-aryl-azetidine scaffolds include:

Antitumor Agents : A series of TZT-1027 analogues, where a 3-aryl-azetidine moiety replaced the original phenylethyl group, exhibited potent antiproliferative activities. nih.govnih.gov These compounds act by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov The most potent compound in one study showed IC50 values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines. nih.govnih.gov

Monoamine Transporter Ligands : 3-Aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for the serotonin (SERT) and dopamine (DAT) transporters. nih.govnih.gov By modifying the substitution patterns on the aryl rings, the selectivity and affinity for these transporters can be tuned, making this scaffold a promising starting point for developing treatments for neuropsychiatric disorders or psychostimulant addiction. nih.govnih.gov

Triple Reuptake Inhibitors (TRIs) : Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as TRIs, which simultaneously block the reuptake of serotonin, dopamine, and norepinephrine. nih.gov

STAT3 Inhibitors : Replacing a proline ring with an azetidine-2-carboxamide scaffold led to a significant increase in potency for inhibitors of STAT3, a key protein involved in cancer signaling pathways. nih.govacs.org

Future research should aim to screen this compound and its derivatives against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to uncover new therapeutic applications.

| Compound Class | Biological Target | Reported Activity | Reference |

|---|---|---|---|

| TZT-1027 Analogue (1a) | Tubulin | IC50 = 2.2 nM (A549 cells) | nih.govnih.gov |

| 3-Aryl-3-arylmethoxyazetidine (7c) | Serotonin Transporter (SERT) | Ki = 1.0 nM | nih.govnih.gov |

| 3-Aryl-3-arylmethoxyazetidine (7i) | Serotonin Transporter (SERT) | Ki = 1.3 nM | nih.govnih.gov |

| (R)-azetidine-2-carboxamide (5o) | STAT3 | IC50 = 0.38 µM | nih.gov |

Integration of Azetidine Scaffolds in Functional Materials and Probes

Beyond medicine, the unique properties of the azetidine ring make it an attractive component for functional materials and chemical probes. The conformational rigidity and potential for influencing electronic properties are key advantages.

Emerging opportunities include:

Energetic Materials : The high ring strain of the azetidine scaffold makes it a promising component for energetic materials. rsc.org The introduction of azetidine structures into nitrogen-rich compounds can increase density and energy release upon decomposition. rsc.org

Chemical Biology Probes : The azetidine scaffold can be functionalized with reporter tags, such as dyes or biotin, to create chemical probes for studying biological systems. This allows for the visualization and tracking of molecules within cells and tissues.

The continued development of synthetic methods will facilitate the incorporation of the this compound motif into a wider array of materials and probes, opening up new avenues of research in materials science and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2-Isopropylphenyl)azetidine, and how do reaction parameters affect yield and purity?

- Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can introduce the isopropylphenyl group. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (optimized between 80–120°C), and catalyst choice (e.g., Pd(OAc)₂ with ligands) critically influence yield. Continuous flow reactors may improve scalability by enhancing heat/mass transfer .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the azetidine ring conformation and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography can elucidate solid-state structure, while IR spectroscopy identifies functional groups like N-H stretches. For purity assessment, HPLC with UV detection is recommended .

Q. What are the primary chemical reactions of this compound under oxidative or reductive conditions?

- Answer : The azetidine ring undergoes oxidation to form N-oxides or ring-opened products with strong oxidizing agents (e.g., mCPBA). Reduction with LiAlH₄ or catalytic hydrogenation can yield saturated amines. The isopropyl group may undergo Friedel-Crafts-like alkylation in acidic conditions. Steric hindrance from the isopropyl substituent slows electrophilic aromatic substitution .

Advanced Research Questions

Q. How does the isopropyl substituent modulate electronic and steric effects in this compound, and how does this influence reactivity?

- Answer : The isopropyl group introduces steric bulk, hindering nucleophilic attacks on the azetidine nitrogen. Electron-donating inductive effects from the alkyl chain slightly increase electron density on the phenyl ring, affecting π-π stacking in biological systems. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) clarifies mechanism-specific effects. Dose-response curves and kinetic studies (e.g., IC₅₀ determination) identify potency variations. Structural analogs with modified substituents (e.g., halogenated vs. alkyl groups) help isolate structure-activity relationships (SAR) .

Q. How can molecular docking and MD simulations predict the binding mode of this compound to therapeutic targets like kinases or GPCRs?

- Answer : Docking software (AutoDock Vina, Glide) models ligand-receptor interactions, prioritizing hydrophobic contacts with the isopropylphenyl group. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Free energy perturbation (FEP) calculations quantify binding affinity differences between analogs .

Q. What comparative bioactivity trends are observed between this compound and its halogenated analogs (e.g., fluoro, chloro derivatives)?

- Answer : Halogenated analogs often show enhanced binding to polar targets (e.g., enzymes) due to electronegativity, while the isopropyl group improves lipid membrane penetration. For example, fluorinated derivatives may exhibit stronger enzyme inhibition (ΔpIC₅₀ ~1–2), whereas isopropyl-substituted analogs show better pharmacokinetic profiles (e.g., logP) .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters .

- Biological Assays : Pair SPR (surface plasmon resonance) with cellular assays to distinguish target-specific vs. off-target effects .

- Computational Tools : Leverage QSAR models to predict ADMET properties early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.